molecular formula C14H15N3OS B2715440 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2097861-18-0

1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea

Cat. No.: B2715440
CAS No.: 2097861-18-0
M. Wt: 273.35
InChI Key: UJDYYINBCILPKY-UHFFFAOYSA-N
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Description

1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopropyl-substituted pyridine ring and a thiophene ring connected through a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-cyclopropylpyridine, is synthesized through cyclization reactions involving cyclopropylamine and pyridine derivatives.

    Thiophene Derivative Preparation: Thiophene-2-carboxaldehyde is prepared through formylation reactions.

    Coupling Reaction: The pyridine intermediate is coupled with the thiophene derivative using a urea-forming reagent such as isocyanate under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and purification techniques to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced urea derivatives.

    Substitution Products: Functionalized pyridine or thiophene derivatives.

Scientific Research Applications

1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
  • 1-[(6-Methylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine ring (e.g., chlorine, methyl) can significantly alter the compound’s reactivity and biological activity.
  • Unique Features: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea’s cyclopropyl group imparts unique steric and electronic properties, potentially enhancing its stability and interaction with molecular targets.

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14(17-13-2-1-7-19-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDYYINBCILPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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